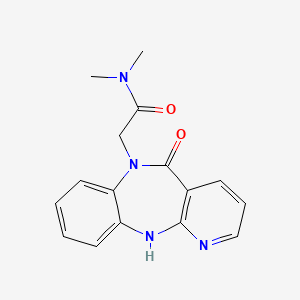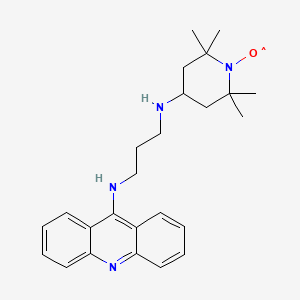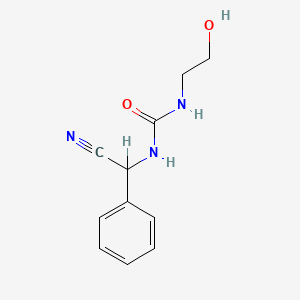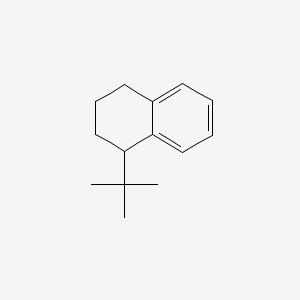![molecular formula C16H14N2O5 B12805863 4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid CAS No. 7377-15-3](/img/structure/B12805863.png)
4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 210549: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its potential therapeutic effects and its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 210549 typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary, but it generally involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, often involving nucleophilic substitution or electrophilic addition.
Intermediate Formation: The intermediate compounds are then purified and subjected to further reactions, such as oxidation or reduction, to form the desired product.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of NSC 210549 may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: NSC 210549 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Aplicaciones Científicas De Investigación
NSC 210549 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and disease treatment.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of NSC 210549 involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: NSC 210549 can be compared to other similar compounds based on its chemical structure, reactivity, and applications. Some similar compounds include:
NSC 125973: Known for its use in cancer research and its unique chemical properties.
NSC 123456: Studied for its potential therapeutic effects and its role in various biochemical processes.
Uniqueness: NSC 210549 is unique due to its specific chemical structure and the range of applications it has in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
7377-15-3 |
|---|---|
Fórmula molecular |
C16H14N2O5 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
4-[acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17(14-7-5-13(6-8-14)16(20)21)10-12-3-2-4-15(9-12)18(22)23/h2-9H,10H2,1H3,(H,20,21) |
Clave InChI |
KHEBBJPFZXQRFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















